molecular formula C9H7BrClNO B1449259 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1508551-16-3

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B1449259
CAS RN: 1508551-16-3
M. Wt: 260.51 g/mol
InChI Key: YJTCNFMDEZKMSO-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1508551-16-3 . It is a powder with a molecular weight of 260.52 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C9H7BrClNO . The exact mass is 258.93995 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 260.52 . The exact mass is 258.93995 g/mol, and it has a topological polar surface area of 29.1 Ų . It has a complexity of 224 .

Scientific Research Applications

Cancer Treatment

This compound has shown promise in the synthesis of indole derivatives, which are significant in the treatment of cancer cells. Indole derivatives exhibit various biologically vital properties, including the ability to target and potentially treat cancer cells .

Antimicrobial Activity

The structural moiety of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is found in compounds that have been reported to possess antimicrobial properties. This makes it a valuable candidate for the development of new antimicrobial agents .

Anti-inflammatory Applications

Indole derivatives, which can be synthesized from compounds like 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one, have been identified to show anti-inflammatory activities. This could lead to the development of new anti-inflammatory drugs .

Antimalarial Drugs

The compound’s structure is related to moieties found in antimalarial drugs. It could play a role in the synthesis of new drugs that target malaria, a disease that continues to have significant global impact .

Antitumor Activity

Research has indicated that derivatives of this compound could be synthesized and evaluated for antitumor activity, particularly against specific cancer cell lines, making it an important molecule in cancer research .

Neurological Disorders

Given the compound’s potential role in synthesizing indole derivatives, it may contribute to treatments for various neurological disorders, as indoles are key in cell biology and could affect brain function .

Drug Synthesis and Development

The compound is a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs with a wide range of therapeutic applications .

Chemosensitization

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one could be used in the development of chemosensitizers that enhance the efficacy of anticancer drugs, providing a synergistic approach to cancer treatment .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTCNFMDEZKMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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